3-(1,3-benzodioxol-5-yl)-2-pyridin-2-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrochloride
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Overview
Description
3-(1,3-benzodioxol-5-yl)-2-pyridin-2-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrochloride is a complex organic compound that features a fused heterocyclic structure. It is known for its potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. The compound’s unique structure, which includes a benzodioxole moiety, a pyridine ring, and a pyrroloimidazole core, contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-2-pyridin-2-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrochloride typically involves multiple steps, starting with the preparation of the benzodioxole and pyridine intermediates. One common method involves the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl as the base with 3-bromoindoles . The reaction conditions often include the use of cesium carbonate as a base and N-bromosuccinimide for bromination .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-2-pyridin-2-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced analogs
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-2-pyridin-2-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-pyridin-2-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of target proteins. This can lead to the disruption of cellular processes, such as cell division in cancer cells, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer activity.
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Uniqueness
3-(1,3-benzodioxol-5-yl)-2-pyridin-2-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrochloride is unique due to its fused heterocyclic structure, which combines the properties of benzodioxole, pyridine, and pyrroloimidazole. This unique combination contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H16ClN3O2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-pyridin-2-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrochloride |
InChI |
InChI=1S/C18H15N3O2.ClH/c1-2-8-19-13(4-1)17-18(21-9-3-5-16(21)20-17)12-6-7-14-15(10-12)23-11-22-14;/h1-2,4,6-8,10H,3,5,9,11H2;1H |
InChI Key |
MANCZWLKICJSHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=C(N2C1)C3=CC4=C(C=C3)OCO4)C5=CC=CC=N5.Cl |
Origin of Product |
United States |
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